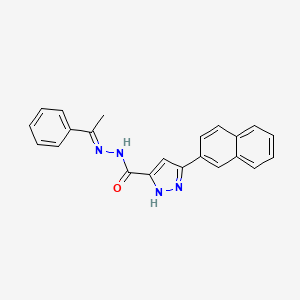
N-(2,2,2-Trichloro-1-(2,4-dimethylanilino)ethyl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-(2,4-dimethylanilino)ethyl)octanamide is a synthetic organic compound with the molecular formula C18H27Cl3N2O It is characterized by the presence of a trichloromethyl group, a dimethylaniline moiety, and an octanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(2,4-dimethylanilino)ethyl)octanamide typically involves the reaction of 2,4-dimethylaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with octanoyl chloride to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Triethylamine or pyridine
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trichloro-1-(2,4-dimethylanilino)ethyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or esters
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloro-1-(2,4-dimethylanilino)ethyl)octanamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-(2,4-dimethylanilino)ethyl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the dimethylaniline moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trichloro-1-(4-chloroanilino)ethyl)octanamide
- N-(2,2,2-Trichloro-1-(((2,4-dimethylanilino)carbothioyl)amino)ethyl)dodecanamide
- 2-(4-Ethylphenoxy)-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness
N-(2,2,2-Trichloro-1-(2,4-dimethylanilino)ethyl)octanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloromethyl group and dimethylaniline moiety differentiate it from other similar compounds, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H27Cl3N2O |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]octanamide |
InChI |
InChI=1S/C18H27Cl3N2O/c1-4-5-6-7-8-9-16(24)23-17(18(19,20)21)22-15-11-10-13(2)12-14(15)3/h10-12,17,22H,4-9H2,1-3H3,(H,23,24) |
Clave InChI |
HTDPEZOIKHRDAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-benzoyl-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11985797.png)
![(2E)-2-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11985801.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985814.png)
![N'-[(E)-1-(3-hydroxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985818.png)



![Methyl 3-[(2,3-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11985837.png)
![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11985841.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11985849.png)
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985857.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985866.png)
